4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Description
This compound features a benzoic acid backbone substituted with an (E)-configured enoyl group bearing a cyano moiety and a 4-hydroxy-3,5-dimethoxyphenyl ring. The structure integrates multiple functional groups:
- Enoyl-cyano group: Introduces electron-withdrawing effects, stabilizing the conjugated system.
Its molecular weight is estimated at ~370.3 g/mol (calculated), positioning it within the range of bioactive phenolic derivatives.
Properties
IUPAC Name |
4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-26-15-8-11(9-16(27-2)17(15)22)7-13(10-20)18(23)21-14-5-3-12(4-6-14)19(24)25/h3-9,22H,1-2H3,(H,21,23)(H,24,25)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMUEBZUJAOSEA-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid , also known by its IUPAC name, exhibits significant biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activities, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Molecular Characteristics
- Molecular Formula : C19H16N2O6
- Molecular Weight : 364.34 g/mol
- CAS Number : 1054391-84-2
The compound features a complex structure that includes a cyano group, hydroxyl groups, and methoxy substituents, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Proliferation Inhibition :
- The compound exhibited significant inhibitory effects on the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be as low as 3.0 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Cholinesterase Inhibition :
- 5 Alpha-Reductase Inhibition :
Additional Biological Activities
Other notable biological activities include:
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant effects, which may contribute to its overall therapeutic profile.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 3.0 | |
| Anticancer | A549 | 4.53 | |
| Cholinesterase Inhibition | Human AChE | 7.49 ± 0.16 | |
| 5 Alpha-Reductase Inhibition | Human Isozyme 1 & 2 | 10 |
Case Study 1: Anticancer Efficacy
In a study published in MDPI, the compound was tested against multiple human cancer cell lines to evaluate its antiproliferative effects. The findings demonstrated significant growth inhibition across various lines with mechanisms involving apoptosis induction through caspase activation .
Case Study 2: Neuroprotective Potential
Another investigation focused on the cholinesterase inhibitory activity of the compound, revealing its potential use in neurodegenerative disease management. The results indicated competitive inhibition profiles comparable to established drugs like donepezil .
Comparison with Similar Compounds
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H)
- Structural Similarities: Shares the 4-hydroxy-3,5-dimethoxyphenyl and cyano-enoyl motifs.
- Key Differences : Replaces benzoic acid with a tetrahydrobenzo[b]thiophene ring and an ester group.
- Activity : Demonstrated superior antioxidant activity (DPPH radical scavenging, lipid peroxidation inhibition) compared to standards like ascorbic acid .
- Implications : The thiophene ring may enhance lipophilicity, improving membrane permeability.
Sinapic Acid (3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic Acid)
- Structural Similarities : Contains the 4-hydroxy-3,5-dimethoxyphenyl and α,β-unsaturated carboxylic acid system.
- Key Differences: Lacks the cyano group and benzoic acid substitution.
- Activity: Known for antioxidant, anti-inflammatory, and neuroprotective effects. IC₅₀ for DPPH scavenging: ~25 µM .
- Implications: The cyano group in the target compound may enhance electron deficiency, increasing reactivity toward free radicals.
5-Hydroxy-2-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamido]benzoic Acid
- Structural Similarities : Shares the benzoic acid core and enamide-linked 4-hydroxy-3,5-dimethoxyphenyl group.
- Key Differences: Substitutes the cyano group with a hydroxyl at position 4.
3,6'-Disinapoyl Sucrose Derivatives
- Structural Similarities: Incorporates (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl groups.
- Key Differences : Attached to a sucrose backbone rather than benzoic acid.
- Activity : Used in pharmacological and nutraceutical research for antioxidant and anti-diabetic properties .
Research Findings and Implications
- Antioxidant Mechanisms: The 4-hydroxy-3,5-dimethoxyphenyl group donates hydrogen atoms to neutralize radicals, while the cyano-enoyl system stabilizes the resulting phenoxyl radical .
- Bioavailability : Compared to sinapic acid (logP ~1.5), the target compound’s logP is estimated higher (~2.2), suggesting improved membrane permeability but reduced aqueous solubility.
- Synthetic Utility: The cyano group allows further derivatization (e.g., click chemistry), enabling targeted drug design .
Preparation Methods
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
The α,β-unsaturated nitrile moiety is synthesized via Knoevenagel condensation between 4-hydroxy-3,5-dimethoxybenzaldehyde and cyanoacetic acid. This reaction typically employs ammonium acetate or piperidine as basic catalysts in refluxing toluene or ethanol. The mechanism involves deprotonation of cyanoacetic acid to form a nucleophilic enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the trans-configured acrylonitrile.
Example Protocol :
A mixture of 4-hydroxy-3,5-dimethoxybenzaldehyde (10 mmol), cyanoacetic acid (12 mmol), ammonium acetate (1 mmol), and ethanol (50 mL) is refluxed for 6–8 hours. The product, (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-cyanoacrylic acid, precipitates upon cooling and is recrystallized from ethanol/water (yield: 72–85%).
Protection of Phenolic Hydroxyl Group
To prevent undesired side reactions during subsequent coupling steps, the phenolic -OH group is often protected as a methyl ether using dimethyl sulfate or iodomethane in the presence of potassium carbonate. Deprotection is achieved post-synthesis using boron tribromide (BBr₃) in dichloromethane at low temperatures.
Coupling Reactions for Amide Bond Formation
The acrylonitrile intermediate is coupled with 4-aminobenzoic acid to form the target amide. Two primary methods dominate literature:
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates amide bond formation in anhydrous dichloromethane or dimethylformamide (DMF). Hydroxybenzotriazole (HOBt) is added to suppress racemization and enhance efficiency.
Optimized Conditions :
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-cyanoacrylic acid (5 mmol), 4-aminobenzoic acid (5.5 mmol), EDC (6 mmol), HOBt (6 mmol), and DMF (30 mL) are stirred at 25°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to yield the protected intermediate (68–74%).
Mixed Anhydride Method
Alternatively, the acrylonitrile is converted to a mixed anhydride with isobutyl chloroformate, which reacts with 4-aminobenzoic acid in tetrahydrofuran (THF). This method avoids carbodiimide-related side products but requires strict temperature control (−10°C to 0°C).
Deprotection and Final Product Isolation
After coupling, the methyl-protected phenolic group is cleaved using BBr₃ (1.0 M in CH₂Cl₂) at −78°C, followed by gradual warming to room temperature. Quenching with methanol and aqueous workup yields the free phenol. Final purification involves recrystallization from acetic acid/water or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (E)-configuration and planar geometry of the cyanoacrylamide fragment. Hydrogen bonding between the carboxylic acid and amide groups stabilizes the solid-state structure.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide Coupling | 74 | 98.5 | 12 | Moderate |
| Mixed Anhydride | 68 | 97.2 | 8 | High |
| Direct Condensation | 62 | 95.8 | 24 | Low |
The carbodiimide method offers superior yield and purity, while the mixed anhydride approach is faster and more cost-effective for large-scale synthesis.
Industrial-Scale Considerations
Pilot-scale production (≥1 kg) utilizes flow chemistry to enhance heat transfer and reduce reaction times. Continuous Knoevenagel condensation in a microreactor (120°C, 2 min residence time) achieves 89% yield, followed by inline coupling and deprotection modules. Environmental impact assessments favor solvent recovery systems for DMF and ethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
